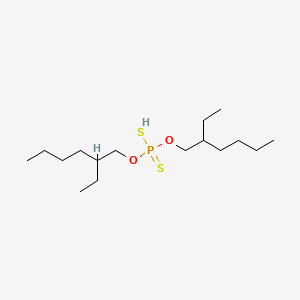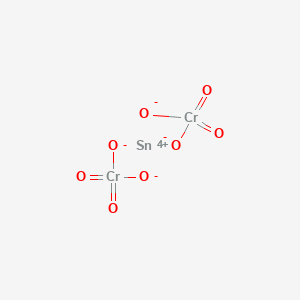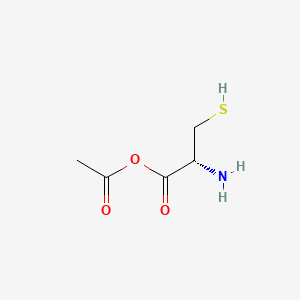
Acetyl cysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl cysteinate, also known as N-acetylcysteine, is a derivative of the amino acid cysteine. It is widely recognized for its role as a precursor in the synthesis of glutathione, a powerful antioxidant in the body. This compound is commonly used in medical settings to treat acetaminophen overdose and to loosen thick mucus in individuals with chronic respiratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl cysteinate typically involves the acylation of cysteine. One common method includes adjusting the pH of cysteine mother liquor to 9-12, followed by the addition of acetic anhydride at 40-60°C for 20-60 minutes. This acylation reaction produces an acylation liquid, which is then neutralized and crystallized to obtain crude this compound. The crude product is further purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes acylation, cooling, crystallization, centrifugal separation, and drying. Equipment such as ceramic reaction kettles, cooling reaction kettles, centrifugal machines, and vacuum driers are used to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Acetyl cysteinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to cysteine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides.
Reduction: Cysteine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetyl cysteinate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and a precursor in the synthesis of other compounds.
Biology: Studied for its role in cellular redox balance and as a protective agent against oxidative stress.
Medicine: Used to treat acetaminophen overdose, chronic respiratory conditions, and as a potential treatment for various other conditions due to its antioxidant properties.
Industry: Employed in the production of pharmaceuticals and as a dietary supplement
Mechanism of Action
Acetyl cysteinate exerts its effects primarily through its role as a precursor to glutathione. It is deacetylated to cysteine, which then participates in the synthesis of glutathione. Glutathione acts as an antioxidant, neutralizing reactive oxygen species and maintaining cellular redox balance. Additionally, this compound can directly scavenge free radicals and reduce disulfide bonds in mucin, thereby decreasing mucus viscosity .
Comparison with Similar Compounds
Similar Compounds
Cysteine: The parent amino acid of acetyl cysteinate.
Methionine: Another sulfur-containing amino acid with antioxidant properties.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, and a key antioxidant in the body.
Uniqueness
This compound is unique due to its acetyl group, which enhances its stability and bioavailability compared to cysteine. This modification allows it to be more effective in replenishing glutathione levels and providing antioxidant protection .
Properties
CAS No. |
25988-61-8 |
|---|---|
Molecular Formula |
C5H9NO3S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
acetyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)9-5(8)4(6)2-10/h4,10H,2,6H2,1H3/t4-/m0/s1 |
InChI Key |
PEWXENMTDDNSMK-BYPYZUCNSA-N |
Isomeric SMILES |
CC(=O)OC(=O)[C@H](CS)N |
Canonical SMILES |
CC(=O)OC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


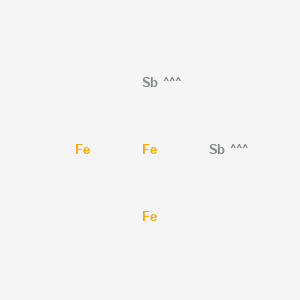
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
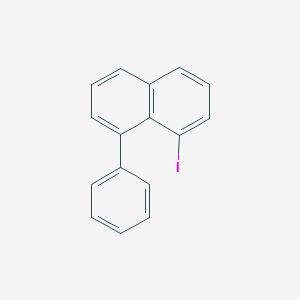
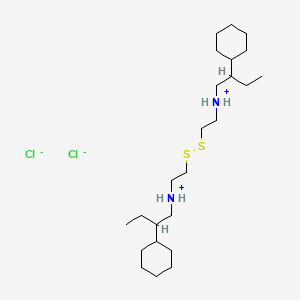
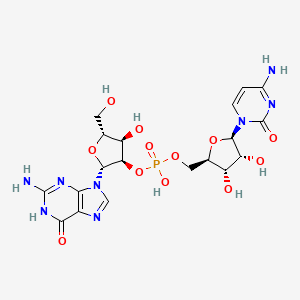



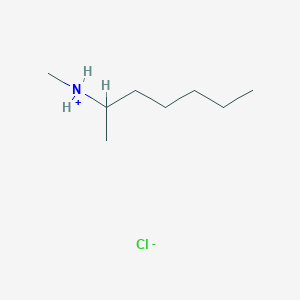
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
